An In-depth Technical Guide to 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
An In-depth Technical Guide to 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), a molecule of significant interest in materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on the compound's characteristics, experimental protocols, and potential applications.
Core Chemical Properties
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl is a solid organic compound with the molecular formula C40H30.[1] It possesses a high molecular weight and a symmetric structure, contributing to its notable thermal stability.
| Property | Value | Reference |
| Molecular Formula | C40H30 | [1] |
| Molecular Weight | 510.7 g/mol | [1] |
| Melting Point | 477 K (204 °C) | [1] |
| Boiling Point | Data not available | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in tetrahydrofuran and other common organic solvents. Crystallized from a tetrahydrofuran/methanol mixture.[1] |
Crystallographic Data
The crystal structure of DPVBi has been determined by X-ray diffraction, revealing a monoclinic crystal system. The molecule lies on an inversion center, and the biphenyl unit is essentially planar.[1]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P21/c | [1] |
| Unit Cell Dimensions | a = 9.277(2) Å, b = 14.625(3) Å, c = 10.460(2) Å, β = 92.669(4)° | [1] |
| Volume | 1417.6(5) ų | [1] |
| Z | 2 | [1] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of DPVBi. Infrared and Nuclear Magnetic Resonance spectroscopy are standard techniques used to confirm its molecular structure.
| Spectroscopy | Data | Reference |
| Infrared (IR) | (KBr, cm⁻¹): 3020, 1597, 1494, 1441, 815, 762, 697 | [1] |
| ¹H Nuclear Magnetic Resonance (NMR) | (CDCl₃, δ, p.p.m.): 7.3 (s, 20H), 6.9—7.2 (m, 10H) | [1] |
| UV-Vis Absorption | Band-gap of 3.1 eV, suggesting absorption in the UV region. | |
| Photoluminescence | Known as a blue emitting host material. | [2] |
Experimental Protocols
Synthesis
The synthesis of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl has been reported by Zheng, et al. in 2004.[1][3] While the detailed experimental protocol from the original publication could not be retrieved for this guide, a general workflow for the synthesis of similar compounds involves a Wittig or Horner-Wadsworth-Emmons reaction. A plausible synthetic workflow is outlined below.
Characterization
The characterization of the synthesized DPVBi involves a series of analytical techniques to confirm its identity, purity, and properties.
Potential Applications and Biological Relevance
DPVBi is primarily recognized for its application in organic electronics, particularly as a blue-emitting host material in Organic Light-Emitting Diodes (OLEDs).[2] Its high thermal stability and good film-forming ability are advantageous for these applications.
To date, no specific studies on the cytotoxicity, drug delivery, or bioimaging applications of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl have been found in the reviewed literature. However, the biphenyl scaffold is a known privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The exploration of DPVBi in a biological context remains an open area for future research.
Conclusion
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl is a well-characterized organic material with established applications in optoelectronics. Its chemical and physical properties, particularly its thermal stability and fluorescence, make it a robust candidate for various materials science applications. While its direct biological activity has not been reported, the presence of the biphenyl scaffold suggests that its derivatives could be of interest for future investigations in medicinal chemistry and drug development. This guide provides a foundational understanding of DPVBi for researchers and professionals, highlighting both its known attributes and areas ripe for further exploration.
References
- 1. 4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced performance of organic light emitting device by incorporating 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl as an efficient hole-injection nano-layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
